molecular formula C8H9FINO2 B13314657 2-(2-Amino-5-fluoro-4-iodophenoxy)ethan-1-OL

2-(2-Amino-5-fluoro-4-iodophenoxy)ethan-1-OL

Cat. No.: B13314657
M. Wt: 297.07 g/mol
InChI Key: GXKKXUXXZMTZIK-UHFFFAOYSA-N
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Description

2-(2-Amino-5-fluoro-4-iodophenoxy)ethan-1-OL is a chemical compound with the molecular formula C8H9FINO2 and a molecular weight of 297.07 g/mol . This compound is characterized by the presence of amino, fluoro, and iodo substituents on a phenoxyethanol backbone, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-5-fluoro-4-iodophenoxy)ethan-1-OL typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-iodophenol, 5-fluoroaniline, and ethylene oxide.

    Reaction Steps:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Controlled temperature and pressure conditions to optimize the reaction.

    Purification: Purification steps such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-5-fluoro-4-iodophenoxy)ethan-1-OL undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The amino, fluoro, and iodo groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of various substituted phenoxyethanol derivatives.

Scientific Research Applications

2-(2-Amino-5-fluoro-4-iodophenoxy)ethan-1-OL has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Employed in the study of biological pathways and as a probe for investigating enzyme activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Amino-5-fluoro-4-iodophenoxy)ethan-1-OL involves its interaction with specific molecular targets and pathways. The compound can:

    Bind to Enzymes: Act as an inhibitor or activator of enzymes, affecting their activity.

    Interact with Receptors: Bind to cellular receptors, modulating signal transduction pathways.

    Participate in Metabolic Pathways: Involved in various metabolic processes, influencing cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Amino-4-iodophenoxy)ethan-1-OL: Lacks the fluoro substituent, resulting in different chemical properties and reactivity.

    2-(2-Amino-5-fluoro-4-chlorophenoxy)ethan-1-OL: Contains a chloro group instead of an iodo group, leading to variations in reactivity and applications.

    2-(2-Amino-5-fluoro-4-bromophenoxy)ethan-1-OL:

Uniqueness

2-(2-Amino-5-fluoro-4-iodophenoxy)ethan-1-OL is unique due to the presence of both fluoro and iodo substituents, which confer distinct chemical properties and reactivity. This combination of substituents makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C8H9FINO2

Molecular Weight

297.07 g/mol

IUPAC Name

2-(2-amino-5-fluoro-4-iodophenoxy)ethanol

InChI

InChI=1S/C8H9FINO2/c9-5-3-8(13-2-1-12)7(11)4-6(5)10/h3-4,12H,1-2,11H2

InChI Key

GXKKXUXXZMTZIK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1I)F)OCCO)N

Origin of Product

United States

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